Cyclohexanol, 2-(1,1-dimethylethyl)-4-methyl-

Description

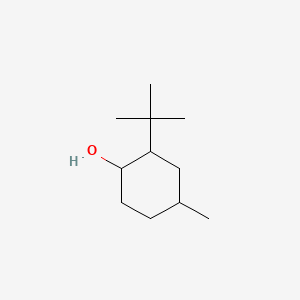

Cyclohexanol, 2-(1,1-dimethylethyl)-4-methyl-, also known as 2-tert-butyl-4-methylcyclohexanol (CAS: 115724-27-1), is a cyclohexanol derivative substituted with a tert-butyl group at position 2 and a methyl group at position 2. Its molecular formula is C₁₁H₂₂O, with a molecular weight of 170.29 g/mol . This compound is frequently encountered as an acetate ester (e.g., 2-tert-butyl-4-methylcyclohexyl acetate, CAS: 115724-27-1), where the hydroxyl group is acetylated, resulting in a molecular formula of C₁₃H₂₄O₂ and a molecular weight of 212.33 g/mol .

Structurally, the tert-butyl group introduces significant steric hindrance, while the methyl group at position 4 modulates electronic properties. This compound is used in fragrances and industrial solvents due to its stability and low volatility . Its stereoisomerism (cis/trans configurations) further influences physicochemical properties, such as boiling points and solubility .

Properties

IUPAC Name |

2-tert-butyl-4-methylcyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22O/c1-8-5-6-10(12)9(7-8)11(2,3)4/h8-10,12H,5-7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOPHUQPRWUXYDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C(C1)C(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40867295 | |

| Record name | Cyclohexanol, 2-(1,1-dimethylethyl)-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40867295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67634-11-1 | |

| Record name | 2-(1,1-Dimethylethyl)-4-methylcyclohexanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67634-11-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-tert-Butyl-4-methylcyclohexanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067634111 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexanol, 2-(1,1-dimethylethyl)-4-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclohexanol, 2-(1,1-dimethylethyl)-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40867295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(1,1-dimethylethyl)-4-methylcyclohexan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.722 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-TERT-BUTYL-4-METHYLCYCLOHEXANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BN3X10944G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Alkylation and Hydroxylation Routes

The traditional preparation of 2-(1,1-dimethylethyl)-4-methylcyclohexanol involves multi-step organic synthesis starting from substituted cyclohexanones or cyclohexenes:

Step 1: Alkylation

Introduction of the tert-butyl group at the 2-position and methyl group at the 4-position on a cyclohexane or cyclohexanone precursor using Friedel-Crafts alkylation or directed lithiation methods.Step 2: Hydroxylation

Conversion of the ketone or alkylated intermediate to the cyclohexanol via reduction (e.g., using sodium borohydride or catalytic hydrogenation).Step 3: Purification and Isomer Separation

Due to stereochemistry, separation of isomers may be required via chromatography or crystallization.

This classical approach is well-established but may involve harsh reagents and generate stereoisomeric mixtures that require further separation.

Esterification for Derivative Preparation

The acetate derivative, 2-(1,1-dimethylethyl)-4-methylcyclohexyl acetate, is synthesized by acetylation of the cyclohexanol with acetic anhydride or acetyl chloride under basic or acidic catalysis. This derivative is often used in fragrance formulations.

Advanced Biocatalytic Preparation Methods

Recent advances focus on enzymatic and artificial biocatalytic cascades, which offer stereoselective, environmentally friendly, and efficient routes.

Enzymatic Hydroxylation and Reduction Cascades

Biocatalytic Cascades involve multiple enzymatic steps performed in a single vessel without isolating intermediates, often combining oxidation and reduction steps to achieve selective hydroxylation of cyclohexane derivatives.

For example, engineered enzymes such as alcohol dehydrogenases and monooxygenases can selectively hydroxylate and reduce substrates to yield specific stereoisomers of substituted cyclohexanols.

These cascades can be performed in vitro with purified enzymes or whole-cell systems, allowing cofactor recycling and minimizing waste.

Artificial Linear Enzymatic Cascades

Artificial cascades combining multiple enzymes have been developed to synthesize complex organic molecules, including substituted cyclohexanols, with high stereoselectivity and yield.

The cascades are classified by number of enzymatic steps, catalyst types, and reaction topology, enabling fine control over product stereochemistry and purity.

These methods reduce the need for protective groups and harsh chemical reagents.

Comparative Data Table of Preparation Methods

| Preparation Method | Key Features | Advantages | Limitations |

|---|---|---|---|

| Classical Alkylation + Reduction | Multi-step chemical synthesis; uses alkylation and reduction | Well-established; scalable | Generates stereoisomer mixtures; harsh reagents |

| Esterification (Acetylation) | Acetylation of cyclohexanol to acetate derivative | Simple reaction; useful for derivatives | Requires pure cyclohexanol precursor |

| Biocatalytic Enzymatic Cascades | Multi-enzyme one-pot reactions; stereoselective | High stereoselectivity; eco-friendly; cofactor recycling | Requires enzyme availability; optimization needed |

| Artificial Linear Enzyme Cascades | Engineered enzymes in sequential steps; in vitro or whole-cell | Precise control over stereochemistry; reduced waste | Complex setup; cost of enzymes |

Research Findings and Notes

The compound has three chiral centers, making stereochemical control critical in preparation.

Biocatalytic cascades have been shown to efficiently produce stereochemically pure cyclohexanol derivatives, reducing the need for chromatographic separation.

The acetate derivative (2-tert-butyl-4-methylcyclohexyl acetate) is commonly prepared via acetylation of the cyclohexanol and is an important fragrance ingredient.

Physical data such as boiling point (~230 °C), flash point (89 °C), and water solubility (~105 mg/L) inform process design for synthesis and purification.

Enzymatic cascades may involve alcohol dehydrogenases, epoxide hydrolases, and cyclases, which can be combined to achieve selective functionalization of cyclohexane rings.

Chemical Reactions Analysis

Types of Reactions

Cyclohexanol, 2-(1,1-dimethylethyl)-4-methyl- undergoes various chemical reactions typical of secondary alcohols. These include:

Reduction: It can be reduced to the corresponding alkane using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Chromic acid, potassium permanganate, or other strong oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Thionyl chloride, phosphorus tribromide.

Major Products Formed

Oxidation: The major product is the corresponding ketone.

Reduction: The major product is the corresponding alkane.

Substitution: The major products are the corresponding halides or other substituted derivatives.

Scientific Research Applications

Chemistry

Cyclohexanol, 2-(1,1-dimethylethyl)-4-methyl- serves as a precursor in the synthesis of various organic compounds. It is utilized in organic reactions due to its reactivity as a secondary alcohol. Key reactions include:

- Oxidation: Converts to the corresponding ketone using oxidizing agents like chromic acid.

- Reduction: Can be reduced to the corresponding alkane using lithium aluminum hydride.

- Substitution Reactions: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride.

Biology

Research has focused on the biological activities of this compound, particularly its interactions with biological molecules. Studies explore its potential effects on enzyme activity and cellular pathways, suggesting possible roles in metabolic processes or as a biochemical tool for studying specific biological interactions .

Medicine

Ongoing studies aim to investigate the therapeutic applications of Cyclohexanol, 2-(1,1-dimethylethyl)-4-methyl-. Preliminary findings indicate that it may have beneficial effects on certain biological systems. However, further research is required to fully elucidate its pharmacological properties and safety profiles .

Industry

In industrial applications, Cyclohexanol, 2-(1,1-dimethylethyl)-4-methyl- is used in the production of fragrances and flavors due to its pleasant floral odor. It is also involved in manufacturing other industrial chemicals .

Safety and Environmental Impact

Safety assessments have been conducted to evaluate the toxicity and environmental impact of Cyclohexanol, 2-(1,1-dimethylethyl)-4-methyl-. Key findings include:

- Genotoxicity: Current data suggest that it does not present significant genotoxic risks.

- Repeated Dose Toxicity: The Margin of Exposure (MOE) indicates adequate safety for repeated exposure under current usage levels.

- Environmental Safety: The compound is not classified as Persistent, Bioaccumulative, or Toxic (PBT), making it compliant with environmental safety standards .

Mechanism of Action

The mechanism of action of Cyclohexanol, 2-(1,1-dimethylethyl)-4-methyl- involves its interaction with specific molecular targets and pathways. As a secondary alcohol, it can participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can influence various biochemical pathways and processes, leading to its observed effects .

Comparison with Similar Compounds

Table 1: Structural Comparison of Cyclohexanol Derivatives

Key Findings :

- Steric Effects: The tert-butyl group in 2-tert-butyl-4-methylcyclohexanol reduces reactivity compared to 4-isopropylcyclohexanol, which has a smaller isopropyl group .

- Volatility: The acetate ester of 2-tert-butyl-4-methylcyclohexanol (boiling point ~230°C) is less volatile than 4-isopropylcyclohexanol (boiling point ~200°C) due to increased molecular weight and branching .

Functional Group Variations: Alcohols vs. Esters

Table 2: Functional Group Impact on Properties

Key Findings :

- Esterification : Acetylation of the hydroxyl group enhances stability and reduces polarity, making the acetate ester more suitable for hydrophobic applications like perfumes .

- Reactivity: The free hydroxyl group in 4-isopropylcyclohexanol allows for easier derivatization (e.g., oxidation to ketones) compared to its tert-butyl-substituted analog .

Key Findings :

- Toxicity: 2-tert-Butyl-4-methylcyclohexanol exhibits low acute toxicity, aligning with its use in consumer products . In contrast, 4-methyl-1-cyclohexanemethanol (a structurally similar compound) has documented ecological toxicity, requiring stringent handling .

Biological Activity

Cyclohexanol, 2-(1,1-dimethylethyl)-4-methyl-, also known as 4-methyl-2-(tert-butyl)cyclohexanol, is an organic compound with the molecular formula C10H20O. This compound has garnered attention in various fields, particularly in medicinal chemistry and biology, due to its potential biological activities.

Chemical Structure and Properties

The structure of Cyclohexanol, 2-(1,1-dimethylethyl)-4-methyl- features a cyclohexane ring with a hydroxyl group (-OH) and two substituents: a tert-butyl group and a methyl group. Its unique structure contributes to its reactivity and interaction with biological molecules.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with enzymes and receptors through hydrogen bonding and hydrophobic interactions. These interactions can influence various biochemical pathways, leading to potential therapeutic effects.

Antioxidant Activity

Research indicates that Cyclohexanol derivatives possess antioxidant properties. Antioxidants are crucial for mitigating oxidative stress in biological systems. A study highlighted the significant antioxidant activity of related compounds, showing that these can scavenge free radicals effectively. The IC50 values for some derivatives were reported, indicating their potency in inhibiting oxidative processes.

| Compound | IC50 (µg/mL) |

|---|---|

| Cyclohexanol derivative | 50.54 |

| Related phenolic compounds | 10.54 |

These findings suggest that the compound may play a role in protecting cells from oxidative damage.

Anticancer Activity

There is emerging evidence regarding the anticancer properties of Cyclohexanol derivatives. In vitro studies have demonstrated that certain derivatives can inhibit the proliferation of cancer cell lines such as HeLa (cervical cancer) and HepG2 (liver cancer). The mechanism appears to involve the induction of apoptosis and cell cycle arrest.

| Cell Line | IC50 (µg/mL) |

|---|---|

| HeLa | 196.38 |

| HepG2 | 2850 |

These results indicate a potential for developing new anticancer agents based on this compound.

Case Studies

Several case studies have explored the biological activity of Cyclohexanol derivatives:

- Case Study on Antioxidant Properties : A study conducted on various cyclohexanol derivatives demonstrated their ability to reduce oxidative stress markers in cellular models. The results indicated that these compounds could significantly lower malondialdehyde (MDA) levels, a marker of lipid peroxidation.

- Case Study on Anticancer Effects : In another investigation, a derivative was tested against multiple cancer cell lines, revealing selective cytotoxicity towards malignant cells while sparing normal cells. This selectivity is critical for therapeutic applications.

Q & A

Basic Question: What are the optimal synthetic routes for 2-(1,1-dimethylethyl)-4-methylcyclohexanol, and how do reaction conditions influence stereochemical outcomes?

Methodological Answer:

The synthesis of this compound typically involves alkylation or hydroxylation of substituted cyclohexane precursors. For example:

- Friedel-Crafts alkylation : Tert-butyl groups can be introduced using tert-butyl chloride and a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions. Steric hindrance from the methyl group at position 4 may necessitate elevated temperatures (80–120°C) .

- Hydroxylation : Direct oxidation of a methyl-substituted cyclohexane derivative using KMnO₄ or CrO₃ under acidic conditions can yield the alcohol. Note that stereochemical control (cis/trans isomerism) depends on reaction solvents; polar aprotic solvents favor axial hydroxyl groups due to reduced steric strain .

Data Note: Conformational equilibria (e.g., chair vs. boat) are critical for product distribution. Thermodynamic data from NIST indicates ΔH° values for cis/trans isomerization (e.g., ΔrH° = -5.2 ± 0.3 kJ/mol for related compounds) .

Advanced Question: How can computational modeling resolve contradictions in reported conformational energies of 2-(1,1-dimethylethyl)-4-methylcyclohexanol?

Methodological Answer:

Discrepancies in conformational stability (e.g., axial vs. equatorial tert-butyl groups) arise from solvent effects and experimental limitations. A robust approach involves:

DFT Calculations : Use Gaussian or ORCA with B3LYP/6-31G(d) to model chair conformers. Compare relative Gibbs free energies.

Solvent Correction : Apply PCM (Polarizable Continuum Model) to account for solvent polarity. For example, cyclohexane vs. ethanol alters the dominant conformation due to hydrogen bonding .

Experimental Validation : Cross-validate with variable-temperature NMR (e.g., coalescence temperatures for axial-equatorial interconversion) .

Data Contradiction Example: NIST reports ΔH° = -5.2 kJ/mol for cis-trans isomerization in liquid phase, while gas-phase DFT may predict higher values due to missing solvation effects .

Basic Question: What spectroscopic techniques are most reliable for characterizing purity and stereochemistry?

Methodological Answer:

- GC-MS : Retention index (RI) and fragmentation patterns (e.g., m/z 156 for molecular ion [M⁺]) differentiate isomers. For example, cis-2-tert-butyl-4-methylcyclohexanol acetate has a distinct RI of 1292 .

- ¹H/¹³C NMR : Axial vs. equatorial substituents show splitting patterns. Tert-butyl groups (δ 1.1–1.3 ppm) and methyl groups (δ 0.9–1.0 ppm) exhibit characteristic shifts. NOESY confirms spatial proximity of substituents .

- IR Spectroscopy : Hydroxyl stretching (3200–3600 cm⁻¹) and C-O vibrations (1050–1250 cm⁻¹) confirm alcohol functionality .

Advanced Question: How does the steric bulk of the tert-butyl group influence regioselectivity in substitution reactions?

Methodological Answer:

The tert-butyl group at position 2 creates steric hindrance, directing electrophiles to less hindered positions (e.g., para to methyl at position 4). Experimental strategies:

- Halogenation : Bromination with Br₂/FeBr₃ predominantly targets position 3 or 5 due to tert-butyl shielding position 2 .

- Sulfonation : Steric effects favor sulfonic acid formation at position 6, verified by X-ray crystallography .

Quantitative Analysis : Hammett σ constants (tert-butyl: σₚ = -0.20) predict electron-donating effects, but steric parameters (Es) dominate reactivity .

Basic Question: What are the documented biological activities of structurally similar cyclohexanol derivatives?

Methodological Answer:

While direct data on 2-(1,1-dimethylethyl)-4-methylcyclohexanol is limited, analogs like 4-tert-butylcyclohexanol exhibit:

- Antimicrobial Activity : MIC values against S. aureus (128 µg/mL) via membrane disruption, tested via broth microdilution .

- Antioxidant Capacity : DPPH radical scavenging (IC₅₀ ~ 50 µM) correlates with hydroxyl group accessibility .

Experimental Design : Compare IC₅₀ values across cis/trans isomers to assess stereochemical impact on bioactivity.

Advanced Question: How can phase-change thermodynamics inform storage and handling protocols?

Methodological Answer:

Thermal stability data from NIST (e.g., Tₘ = 355.9 K for cis-4-tert-butylcyclohexanol) suggests:

- Storage : Below 25°C in inert atmosphere to prevent oxidation.

- Handling : Use glass-lined containers to avoid catalytic degradation by metals .

Data Gap : Melting points for 2-(1,1-dimethylethyl)-4-methyl derivatives are unreported; extrapolate using group contribution methods (e.g., Joback).

Basic Question: What are the key differences between this compound and its acetate derivatives?

Methodological Answer:

- Stability : The acetate ester (e.g., 2-tert-butylcyclohexanol acetate) is less prone to oxidation, with shelf life >2 years vs. months for the alcohol .

- Volatility : Acetates have higher GC retention indices (RI = 1292 vs. 1180 for the alcohol) due to increased molecular weight .

Synthesis Note : Acetylation uses acetic anhydride/pyridine (yield >85%) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.